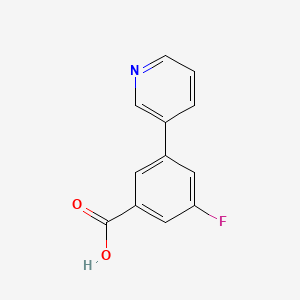

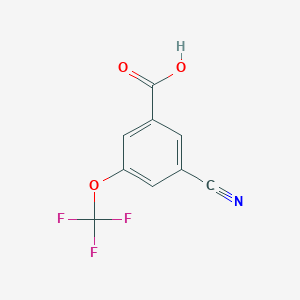

3-Fluoro-5-(pyridin-3-yl)benzoic Acid

Descripción general

Descripción

3-Fluoro-5-(pyridin-3-yl)benzoic Acid is a benzoic acid derivative . It is employed in the synthesis of active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .

Synthesis Analysis

The synthesis of Fluorinated Pyridines has been discussed in literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The molecular structure of 3-Fluoro-5-(pyridin-3-yl)benzoic Acid can be found in various databases .Chemical Reactions Analysis

Reactions of 3-pyridin-3-yl-benzoic acid with metal nitrates under hydrothermal conditions yield seven new coordination polymers . A systematic investigation on coordination chemistry of the ligand and the significant function of supramolecular interactions in managing the resultant crystalline networks has been carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-5-(pyridin-3-yl)benzoic Acid can be inferred from its reactions and molecular structure .Aplicaciones Científicas De Investigación

Molecular Structure Studies

- 3-Fluoro-5-(pyridin-3-yl)benzoic Acid and its derivatives play a significant role in understanding molecular structures. For instance, in the study of benzoic acid and isonicotinamide cocrystals, the heterosynthon involving fluorobenzoic acids and isonicotinamide has been a key tool for probing high-energy structures in such cocrystals (Dubey & Desiraju, 2014).

Development of Fluorescence Sensors

- The compound and its analogs have been used in creating fluorescence sensors, especially for metal ions like Zn2+. A study demonstrates the design of fluorescent Zn2+ sensors based on a pyridine-pyridone core, showing significant fluorescence upon coordination with Zn2+ (Hagimori et al., 2013).

Metal-Organic Frameworks

- 3-Fluoro-5-(pyridin-3-yl)benzoic Acid derivatives are crucial in synthesizing metal-organic frameworks (MOFs) with unique topologies and properties. These MOFs have applications in various fields including catalysis, gas storage, and drug delivery (Jiang et al., 2009).

Luminescence and Magnetism in Coordination Polymers

- The coordination of lanthanide ions with derivatives of 3-Fluoro-5-(pyridin-3-yl)benzoic Acid can result in polymers exhibiting unique luminescent and magnetic properties. Such materials have potential applications in sensors, display technologies, and information storage (Hou et al., 2013).

Novel Anticancer Agents

- Pyridine-thiazole hybrid molecules, incorporating 3-Fluoro-5-(pyridin-3-yl)benzoic Acid, show promising anticancer properties. These compounds demonstrate high selectivity and potency against various cancer cell lines, suggesting potential as new cancer therapeutics (Ivasechko et al., 2022).

Imaging and Diagnostic Applications

- Derivatives of 3-Fluoro-5-(pyridin-3-yl)benzoic Acid are used in PET imaging, particularly for studying metabotropic glutamate receptors in the brain. This has implications for neuroscience research and potentially for the diagnosis of neurological disorders (Liang et al., 2014).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-fluoro-5-pyridin-3-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-11-5-9(4-10(6-11)12(15)16)8-2-1-3-14-7-8/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGXUNKUYPEBID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=CC(=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-(pyridin-3-yl)benzoic Acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

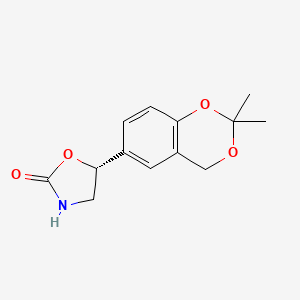

![Carbamic acid, [2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B3138327.png)

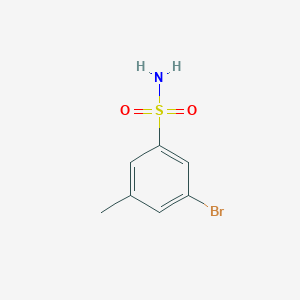

![5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one](/img/structure/B3138337.png)

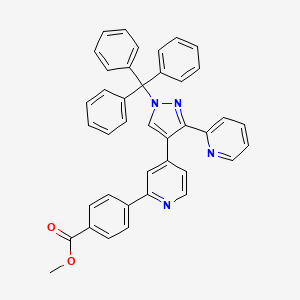

![N-[4-(benzyloxy)phenyl]-3-chloro-2,2-dimethylpropanamide](/img/structure/B3138411.png)

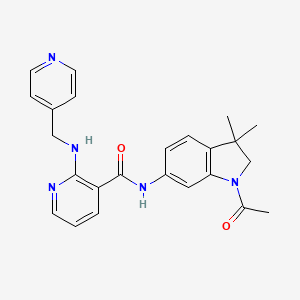

![3-[(Tert-butoxycarbonyl)amino]-3-[4-(methylsulfanyl)phenyl]propanoic acid](/img/structure/B3138417.png)